

# An In-depth Technical Guide to the Pinacol Rearrangement of Benzopinacol

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## Compound of Interest

Compound Name: **Benzopinacol**

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This technical guide provides a comprehensive overview of the pinacol rearrangement of **benzopinacol**, a classic and illustrative example of a carbocation-driven 1,2-aryl shift. This document details the underlying mechanism, experimental protocols for the synthesis of the **benzopinacol** precursor and its subsequent rearrangement, and key analytical data for the starting material and product.

## Introduction

The pinacol rearrangement is the acid-catalyzed conversion of a 1,2-diol to a ketone or aldehyde. The reaction proceeds via a carbocation intermediate, and the migration of an adjacent group to the carbocationic center is a key step. The rearrangement of **benzopinacol** (1,1,2,2-tetraphenyl-1,2-ethanediol) to **benzopinacolone** (2,2,2-triphenylacetophenone) is a widely studied example of this transformation. It serves as an excellent model for understanding carbocation stability, migratory aptitudes of substituents, and reaction mechanisms in organic synthesis. This guide will first outline the synthesis of **benzopinacol** through the photochemical reduction of benzophenone, followed by a detailed exploration of its acid-catalyzed rearrangement to **benzopinacolone**.

## Synthesis of Benzopinacol

**Benzopinacol** is typically synthesized via the photochemical reduction of benzophenone in the presence of a hydrogen donor, such as isopropyl alcohol.[\[1\]](#)

## Reaction Mechanism

The photochemical synthesis of **benzopinacol** is a free radical process.<sup>[1]</sup> Upon exposure to ultraviolet (UV) light, typically from sunlight, a molecule of benzophenone is excited to its triplet state, which behaves as a diradical. This excited benzophenone then abstracts a hydrogen atom from isopropyl alcohol, forming a diphenyl ketyl radical and an isopropanol radical. Two diphenyl ketyl radicals then dimerize to form the stable **benzopinacol** molecule.

## Experimental Protocol: Photochemical Synthesis of Benzopinacol

This protocol is a representative procedure based on common laboratory practices.

### Materials:

- Benzophenone
- Isopropyl alcohol (2-propanol)
- Glacial acetic acid
- A suitable reaction vessel (e.g., round-bottom flask or a large test tube)
- Source of UV light (e.g., direct sunlight)

### Procedure:

- Dissolve benzophenone in isopropyl alcohol in the reaction vessel. A common ratio is approximately 2 g of benzophenone to 10 mL of isopropyl alcohol. Gentle warming in a water bath can aid dissolution.
- Add a single drop of glacial acetic acid to the solution. The acid helps to prevent the premature rearrangement of the product.
- Fill the reaction vessel with additional isopropyl alcohol to minimize the headspace, which reduces the presence of oxygen that can quench the radical reaction.

- Seal the vessel and expose it to direct sunlight for several days. The duration will depend on the intensity of the sunlight. The formation of white crystals of **benzopinacol** will be observed.
- Once a significant amount of crystalline product has formed, cool the mixture in an ice bath to maximize precipitation.
- Collect the **benzopinacol** crystals by suction filtration.
- Wash the crystals with a small amount of cold isopropyl alcohol to remove any unreacted benzophenone.
- Allow the crystals to air dry. The product is typically of sufficient purity for the subsequent rearrangement step.

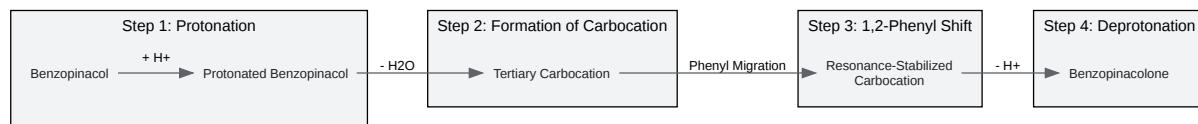
## The Pinacol Rearrangement of Benzopinacol

The acid-catalyzed rearrangement of **benzopinacol** to **benzopinacolone** is a classic example of the pinacol rearrangement.<sup>[1]</sup>

### Reaction Mechanism

The mechanism of the pinacol rearrangement of **benzopinacol** involves the following key steps:

- Protonation of a hydroxyl group: An acid catalyst, such as iodine in glacial acetic acid, protonates one of the hydroxyl groups of **benzopinacol**.
- Formation of a carbocation: The protonated hydroxyl group departs as a molecule of water, leading to the formation of a tertiary carbocation.
- 1,2-Aryl shift: A phenyl group from the adjacent carbon migrates to the electron-deficient carbocation center. This migration is the rearrangement step and results in a more stable resonance-stabilized carbocation where the positive charge is delocalized onto the oxygen atom.
- Deprotonation: The resulting oxonium ion is deprotonated to yield the final product, **benzopinacolone**, and regenerates the acid catalyst.



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Caption: The four-step mechanism of the pinacol rearrangement of **benzopinacol**.

## Experimental Protocol: Rearrangement of Benzopinacol to Benzopinacolone

This protocol is a representative procedure based on common laboratory practices.

### Materials:

- **Benzopinacol**
- Glacial acetic acid
- Iodine (catalytic amount)
- Ethanol (for washing)
- Round-bottom flask
- Reflux condenser
- Heating mantle or sand bath

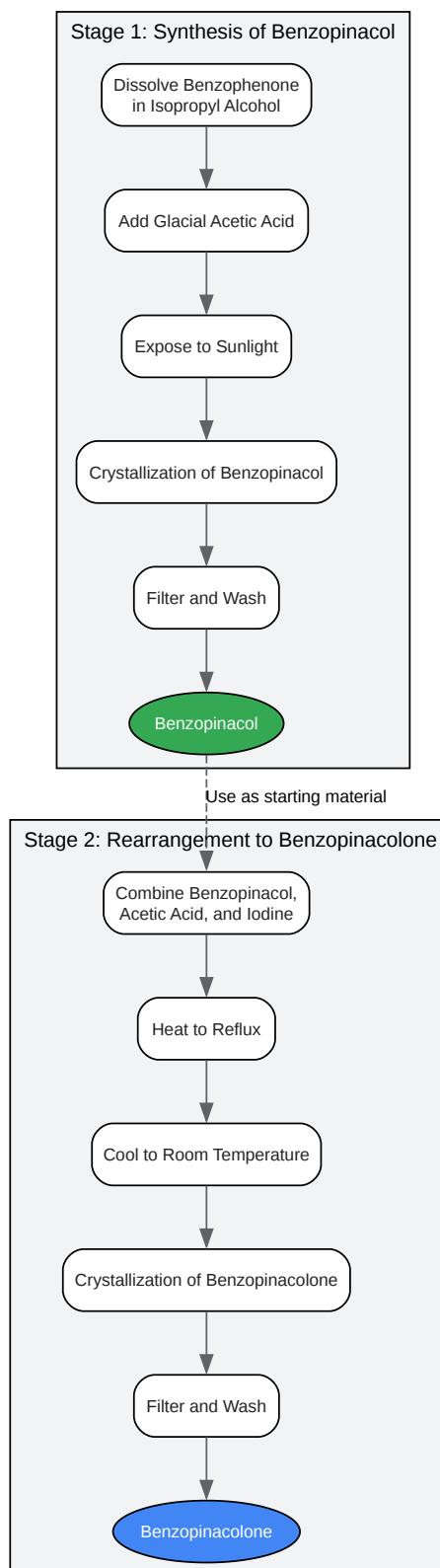
### Procedure:

- In a round-bottom flask, combine **benzopinacol**, glacial acetic acid, and a small crystal of iodine. A typical ratio is 1 g of **benzopinacol** to 5-10 mL of glacial acetic acid.
- Attach a reflux condenser to the flask.

- Heat the mixture to reflux using a heating mantle or sand bath. The solution will turn a dark red or brown color due to the iodine.
- Maintain the reflux for approximately 5-10 minutes. During this time, the **benzopinacol** will dissolve, and the rearrangement will occur.
- Allow the reaction mixture to cool to room temperature. Crystals of **benzopinacolone** should precipitate from the solution.
- Cool the mixture further in an ice bath to ensure complete crystallization.
- Collect the product by suction filtration.
- Wash the crystals with a small amount of cold ethanol to remove any residual acetic acid and iodine.
- Allow the crystals of **benzopinacolone** to air dry.

## Experimental Workflow

The overall experimental process from benzophenone to **benzopinacolone** can be visualized as a two-stage workflow.



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Caption: A two-stage experimental workflow for the synthesis of **benzopinacolone**.

## Data Presentation

The following tables summarize the key quantitative data for **benzopinacol** and **benzopinacolone**.

### Physical and Chemical Properties

Property	Benzopinacol	Benzopinacolone
Molecular Formula	C <sub>26</sub> H <sub>22</sub> O <sub>2</sub>	C <sub>26</sub> H <sub>20</sub> O
Molecular Weight	366.45 g/mol	348.44 g/mol
Appearance	White crystalline solid	White to off-white crystalline solid
Melting Point	188-190 °C	182-184 °C

### Reaction Yields

Reaction	Reported Yield
Synthesis of Benzopinacol	40% to 95%
Rearrangement to Benzopinacolone	57.8% to 99%

Yields can vary significantly based on reaction scale, purity of reagents, and reaction conditions.

### Spectroscopic Data

#### Infrared (IR) Spectroscopy

Compound	Key IR Absorptions (cm <sup>-1</sup> )	Functional Group
Benzopinacol	~3417-3460 (broad)	O-H (hydroxyl) stretch
	~3000-3100	C-H (aromatic) stretch
Benzopinacolone	~1670-1720 (strong, sharp)	C=O (ketone) stretch
	~3000-3100	C-H (aromatic) stretch

The key diagnostic feature in the IR spectra is the disappearance of the broad O-H stretching band of **benzopinacol** and the appearance of a strong, sharp C=O stretching band for **benzopinacolone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy (in  $\text{CDCl}_3$ )

$^1\text{H}$  NMR

Compound	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Benzopinacol	~7.0-7.5	Multiplet	20H	Aromatic protons
~3.0	Singlet	2H		Hydroxyl protons
Benzopinacolone	~7.1-7.7	Multiplet	20H	Aromatic protons

$^{13}\text{C}$  NMR

Compound	Chemical Shift ( $\delta$ , ppm)	Assignment
Benzopinacol	~144	Aromatic C (quaternary)
~127-129		Aromatic C-H
~83		C-OH
Benzopinacolone	~199	C=O (ketone)
~137-143		Aromatic C (quaternary)
~126-132		Aromatic C-H
~71		Quaternary C adjacent to C=O

## Conclusion

The pinacol rearrangement of **benzopinacol** is a fundamentally important reaction in organic chemistry that provides valuable insights into reaction mechanisms involving carbocation intermediates. The synthesis of **benzopinacol** via a photochemical route and its subsequent

acid-catalyzed rearrangement to **benzopinacolone** are robust and reproducible procedures, making them excellent case studies for researchers and professionals in the chemical and pharmaceutical sciences. The distinct changes in the physical and spectroscopic properties between the reactant and the product allow for straightforward characterization and confirmation of the transformation. This guide provides the necessary foundational knowledge and experimental details to successfully perform and understand this classic organic reaction.

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## References

- 1. [ijpda.org](http://ijpda.org) [ijpda.org]
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